N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiazole ring, a cyclopropyl group, and phenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation reactions, using phenylethyl halides and Lewis acids as catalysts.
Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the target compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum for cyclopropanation and coupling reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and cyclopropyl group contribute to its stability and versatility in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-19(18-13-26-20(23-18)15-7-3-1-4-8-15)22-14-21(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,13,17,25H,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIUVAQFLPZOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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